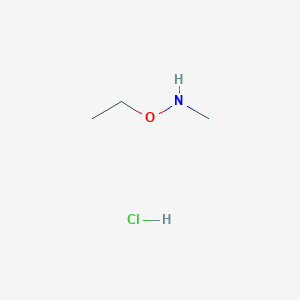

Ethoxy(methyl)amine hydrochloride

Description

Properties

IUPAC Name |

N-ethoxymethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.ClH/c1-3-5-4-2;/h4H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYBEPUZXKEMGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCONC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082680-18-9 | |

| Record name | ethoxy(methyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for Ethoxy Methyl Amine Hydrochloride

Established and Emerging Synthetic Pathways to Ethoxy(methyl)amine Hydrochloride

The creation of this compound can be approached through several reliable synthetic routes. These methods typically involve the formation of the core N-O bond and subsequent N-alkylation, followed by conversion to the stable hydrochloride salt.

Precursor-Based Synthesis and Hydrochloride Formation

The synthesis of N-alkoxy-N-alkylamine hydrochlorides often begins with readily available precursors, such as hydroxylamine (B1172632) hydrochloride or its protected derivatives. A common strategy involves a two-step process: O-alkylation followed by N-alkylation, or vice-versa, and subsequent conversion to the hydrochloride salt.

A representative synthesis for a related compound, N,O-dimethylhydroxylamine hydrochloride (also known as Weinreb amine hydrochloride), involves the methylation of a hydroxylamine derivative. wikipedia.org For instance, hydroxylamine can be reacted with an alkylating agent like dimethyl sulfate after initial reaction with a protecting group precursor like ethyl chloroformate. wikipedia.org The final N,O-dimethylhydroxylamine is then liberated through acid hydrolysis and neutralization. wikipedia.org

Another analogous precursor-based approach for methoxyamine hydrochloride involves multiple stages starting from the preparation of alkaline Hydroxylamine disulfonic acid disodium salt (HADS). This is followed by methylation to yield Methylhydroxylaminedisulfonic acid disodium salt (MADS), which then undergoes acid hydrolysis to produce methoxyamine sulfate. The free methoxyamine base is recovered using a strong base like caustic soda lye before the final acidification with HCl to yield the desired methoxyamine hydrochloride. google.com

The final step in these syntheses is the formation of the hydrochloride salt. This is typically achieved by treating the free amine base with a solution of hydrochloric acid, often in a solvent like dioxane or ether, which precipitates the stable, crystalline hydrochloride salt. chemicalbook.com

Derivatization from Hydroxylamine Derivatives

Synthesizing alkoxyamines from hydroxylamine derivatives is a well-established strategy. These methods often employ N-protected forms of hydroxylamine, such as N-hydroxyphthalimide or N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH), to ensure selective O-alkylation.

One conventional route involves the reaction of an alkyl bromide (e.g., ethyl bromide for an ethoxy group) with N-hydroxyphthalimide in a Gabriel-type synthesis. nih.gov The resulting N-alkoxyphthalimide intermediate is then treated with hydrazine to cleave the phthalimide group, liberating the desired alkoxyamine. nih.govnih.gov This free amine is subsequently treated with HCl to form the stable hydrochloride salt. nih.govnih.gov

A more modern approach that avoids the use of hazardous hydrazine utilizes (Boc)₂NOH. nih.gov This method involves the O-alkylation of (Boc)₂NOH with an alkyl bromide in the presence of a base such as Hünig's base (DIPEA) or DBU in a solvent like DMF. nih.gov The reaction can be accelerated by heating. The Boc protecting groups are then easily removed under acidic conditions, typically by the direct addition of HCl, to yield the alkoxyamine hydrochloride in high yield. nih.govnih.gov

Cationic iridium (Ir) complexes have also been shown to catalyze the transfer hydrogenation of oximes, which are derivatives of hydroxylamine, to produce N-alkoxy amines. rsc.org

Advanced Synthetic Routes for Related Amine Hydrochlorides

Research into the synthesis of amine hydrochlorides extends beyond direct precursor modification, with advanced catalytic and multicomponent reactions offering novel pathways to complex amine structures.

Catalytic N-Methylation and Ethoxylation Approaches

N-Methylation: Catalytic N-methylation of amines has emerged as an efficient and environmentally friendly alternative to traditional methods that use toxic reagents. nih.gov A prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" reaction, which uses methanol (B129727) as a green C1 source. researchgate.net This method involves the temporary oxidation of the alcohol to an aldehyde by a metal catalyst, formation of an imine with the amine, and subsequent reduction by the captured hydrogen, with water as the only byproduct. nih.gov

Various transition-metal catalysts have been developed for this purpose.

Ruthenium (Ru) Catalysts: Ruthenium complexes, such as (DPEPhos)RuCl₂PPh₃, have demonstrated high efficiency for the N-methylation of anilines using methanol under weak base conditions (e.g., Cs₂CO₃). nih.govacs.org

Iridium (Ir) Catalysts: Iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands are effective for the selective mono-N-methylation of aromatic primary amines. acs.org

Copper (Cu) Catalysts: Copper hydride (CuH) complexes can catalyze the N-methylation of both aromatic and aliphatic amines using paraformaldehyde as the C1 source and polymethylhydrosiloxane (PMHS) as a mild reducing agent. nih.gov

| Catalyst System | C1 Source | Key Features | Reference |

|---|---|---|---|

| (DPEPhos)RuCl₂PPh₃ / Cs₂CO₃ | Methanol | Effective for N-methylanilines under weak base conditions. | nih.govacs.org |

| Ir(I)-NHC Complexes / Cs₂CO₃ | Methanol | High selectivity for mono-N-methylation of aromatic amines. | acs.org |

| (CAAC)CuH / PMHS | Paraformaldehyde | Mild reaction conditions for aromatic and aliphatic amines. | nih.gov |

Ethoxylation: The ethoxylation of amines is a major industrial process used to produce nonionic surfactants. rimpro-india.com The reaction typically involves the nucleophilic addition of a primary or secondary amine to ethylene (B1197577) oxide. chalmers.seresearchgate.net This process is often catalyzed by water or other catalysts and is highly temperature-dependent. chalmers.seresearchgate.net The reaction proceeds in a stepwise manner, adding ethylene oxide units to the nitrogen atom. For fatty amines, the reaction can be controlled to produce specific degrees of ethoxylation. chalmers.se A different approach involves the reductive amination of an oxyalkylated alcohol with a secondary amine in the presence of a catalyst like Raney nickel promoted with molybdenum. google.com

Mannich Reaction-Derived Syntheses

The Mannich reaction is a three-component condensation reaction that forms a β-amino-carbonyl compound, known as a Mannich base. adichemistry.comwikipedia.org The reaction involves an active hydrogen compound (often an enolizable ketone or aldehyde), a non-enolizable aldehyde (typically formaldehyde), and ammonia or a primary or secondary amine. adichemistry.comwikipedia.org The reaction is usually carried out with the hydrochloride salt of the amine, which maintains the acidic conditions necessary for the mechanism to proceed. adichemistry.com

The mechanism begins with the formation of an electrophilic iminium ion from the amine and formaldehyde. wikipedia.org The enolizable carbonyl compound then attacks the iminium ion to form the Mannich base. adichemistry.comwikipedia.org The resulting Mannich base is often isolated as its hydrochloride salt. nih.gov

A general procedure involves refluxing a mixture of a methylketone, the amine hydrochloride (e.g., dimethylamine (B145610) hydrochloride), and paraformaldehyde in ethanol (B145695) with a catalytic amount of concentrated HCl. nih.gov Upon cooling and addition of a solvent like acetone, the Mannich base hydrochloride crystallizes and can be collected. nih.gov These Mannich bases are versatile synthetic intermediates in the preparation of pharmaceuticals and other natural products. gijash.com

Deuterated Analog Synthesis Methodologies for Related Amines

The incorporation of deuterium (B1214612) into drug molecules is a strategy used to alter their metabolic profiles. researchgate.net Consequently, methods for the synthesis of deuterated amines are of significant interest.

One approach involves using deuterated starting materials. For example, a deuterated amide can be reduced to form the corresponding deuterated amine. epj-conferences.org This method was used to synthesize deuterated 1-octylamine from deuterated n-octanamide, although it did not deuterate the α-protons. epj-conferences.org

More advanced methods utilize catalytic H-D exchange or photocatalysis.

Base-Catalyzed Exchange: Terminally deuterated alkynes, which can be precursors to other functional groups, can be prepared via base-catalyzed isotope exchange with deuterium oxide (D₂O). nih.gov

Photocatalysis: Visible-light photocatalysis offers a mild and efficient route for deuteration. One strategy enables the controllable isotope-labeling for N-methylation of amines by using a semiconductor photocatalyst that activates both water (or D₂O) and an alcohol. researchgate.net Another photocatalytic method achieves a multicomponent reaction between an aldehyde, an amine, and an alkene to synthesize complex tertiary alkylamines; by using a deuterated Hantzsch ester as the hydrogen atom source, deuterium can be incorporated at a specific position in the final product. cam.ac.uk

Continuous Production Methods in Organic Synthesis

Continuous production, often utilizing flow chemistry, presents significant advantages over traditional batch processing, including improved safety, consistency, and throughput. thieme-connect.de For the synthesis of alkoxyamine hydrochlorides, continuous methods have been developed for closely related compounds, which can serve as a model for this compound production.

One established continuous process for the production of methoxyamine hydrochloride involves the dissociation of an acetone oxime ether (in this case, acetone oxime methylether) in the presence of hydrochloric acid and water. googleapis.comgoogle.comgoogle.com This reaction is typically carried out in a reactor column with fewer than 20 theoretical dissociation plates. googleapis.comgoogle.com The process involves feeding the oxime ether and hydrochloric acid into the column, where the dissociation occurs, and the desired alkoxyamine hydrochloride is continuously separated. googleapis.comgoogle.com A key aspect of this method is the integration of reaction and separation in a single unit, such as a catalytic distillation tower, which can enhance purity and yield by continuously removing products and byproducts. googleapis.com This approach avoids the need for additional organic solvents for separation, which can be hazardous in large-scale operations. google.com

The adaptation of such a continuous flow system for this compound would likely involve the hydrolysis of a corresponding N-ethoxy, N-methyl imine or ketoxime ether. The principles of flow chemistry, such as precise control over reaction time, temperature, and mixing, would be crucial for optimizing the synthesis. thieme-connect.de

Optimization of Reaction Conditions and Process Design

Optimizing the synthesis of this compound requires careful consideration of reagents, solvents, and reaction parameters to enhance yield and product purity.

The selection of reagents and their molar ratios is fundamental to directing the reaction toward the desired product and minimizing side reactions. In the synthesis of related alkoxyamine hydrochlorides, various starting materials and reagents are employed.

A common route involves the alkylation of a protected hydroxylamine derivative. For instance, a synthesis for ethoxyamine hydrochloride starts with N-hydroxyphthalimide, which is reacted with ethyl iodide in the presence of a base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). chemicalbook.com The subsequent steps involve deprotection and conversion to the hydrochloride salt.

In methods involving ketoxime ethers, the stoichiometry of the base is critical. For the preparation of a ketoxime ether intermediate, an alkali metal hydroxide (B78521) like sodium hydroxide or potassium hydroxide is used. googleapis.com The molar ratio of the alkali metal hydroxide to the ketoxime compound is typically maintained between 1-1.5:1, with a preferred range of 1.1-1.3:1 to ensure efficient reaction without promoting side reactions. googleapis.com For the final hydrolysis step to produce the alkoxyamine hydrochloride, a strong acid like hydrochloric acid is used, often in an aqueous solution with a concentration of 22% to 38%. google.com

A synthesis of methoxyamine hydrochloride from butanone oxime utilizes a methylating reagent, such as methyl chloride or dimethyl sulfate, in the presence of sodium hydroxide and a phase transfer catalyst. google.com The final step involves hydrolysis with hydrochloric acid.

| Reagent Type | Example Reagent | Typical Molar Ratio (Reagent:Substrate) | Reference |

| Alkylating Agent | Ethyl Iodide | Not specified | chemicalbook.com |

| Base (Alkylation) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Not specified | chemicalbook.com |

| Base (Etherification) | Sodium Hydroxide | 1.1-1.3:1 (to ketoxime) | googleapis.com |

| Acid (Hydrolysis) | Hydrochloric Acid (30-35%) | In excess for hydrolysis and salt formation | google.com |

| Methylating Agent | Dimethyl Sulfate / Methyl Chloride | Not specified | google.com |

| Starting Material | N-Hydroxyphthalimide | - | chemicalbook.com |

| Starting Material | Butanone Oxime | - | google.com |

This table presents examples of reagents and stoichiometry used in the synthesis of analogous alkoxyamine hydrochlorides.

The choice of solvent and the control of the reaction environment, including temperature and pH, are crucial for achieving high yields and purity. The solvent can influence reactant solubility, reaction rates, and the stability of intermediates.

In the synthesis of ethoxyamine hydrochloride from N-hydroxyphthalimide, dimethylformamide (DMF) is used as the solvent for the initial ethylation step, while dichloromethane is used for a subsequent reaction with methylhydrazine. chemicalbook.com Pyridine has also been used as a solvent in related steps. chemicalbook.com A method for synthesizing methoxyamine hydrochloride utilizes ethyl acetate (B1210297) for an initial oximation protection step, followed by the use of a halohydrocarbon solvent for extraction. google.com

Temperature control is critical throughout the synthesis. For example, the methylation of butanone oxime is initiated at a reduced temperature of 0-15 °C. google.com Similarly, a reaction step involving methylhydrazine is conducted at 0 °C. chemicalbook.com Maintaining specific temperature ranges, such as 10-25 °C during reagent addition and 15-20 °C during the reaction hold, is important to control the reaction rate and prevent byproduct formation. google.com

| Synthesis Step | Solvent | Temperature | Environment Control | Reference |

| Ethylation of N-hydroxyphthalimide | Dimethylformamide (DMF) | 60 °C | Argon atmosphere | chemicalbook.com |

| Reaction with Methylhydrazine | Dichloromethane | 0 °C to Room Temp. | - | chemicalbook.com |

| Oximation Protection | Ethyl Acetate | 0-15 °C (initial) | Controlled reagent addition | google.com |

| Methylation | Water (with phase transfer catalyst) | 5-120 °C | - | google.com |

| Purification | Absolute Ethanol / n-Butyl Alcohol | Boiling | Recrystallization | orgsyn.org |

This table illustrates solvent and environmental conditions used in synthetic routes for related alkoxyamine hydrochlorides.

Strategies for enhancing yield and minimizing byproducts are central to process optimization. These often involve purification techniques and the careful design of the reaction process to avoid the formation of impurities.

High yields have been reported for individual steps in the synthesis of analogous compounds. For example, the ethylation of N-hydroxyphthalimide and a subsequent coupling step in a multi-step synthesis of an ethoxyamine derivative yielded 88% and 96%, respectively. chemicalbook.com A process for methoxyamine hydrochloride reported yields as high as 89.8%. google.com

Byproduct formation is a common challenge. In the synthesis of methylamine (B109427) hydrochloride from formaldehyde and ammonium (B1175870) chloride, dimethylamine hydrochloride is a significant byproduct. orgsyn.org This impurity can be removed by washing the crude product with a solvent in which it is more soluble, such as chloroform. orgsyn.org The primary method for purification of the final amine hydrochloride salt is recrystallization from a suitable solvent, like absolute ethanol or n-butyl alcohol, which effectively separates it from inorganic salts like ammonium chloride. orgsyn.org

Chemical Reactivity and Mechanistic Investigations of Ethoxy Methyl Amine Hydrochloride

Fundamental Reaction Pathways and Transformations

The reactivity of ethoxy(methyl)amine hydrochloride is characterized by the interplay of its amine and ether functionalities.

Nucleophilic Reactivity of the Amine Moiety

The nitrogen atom in the amine group of ethoxy(methyl)amine possesses a lone pair of electrons, rendering it nucleophilic. chemguide.co.uk This inherent nucleophilicity allows it to react with various electrophiles.

Amines, in general, are known to react with alkyl halides. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide, leading to the formation of a more substituted amine. chemguide.co.ukyoutube.com For instance, a primary amine can react with an alkyl halide to form a secondary amine, which can further react to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.orgyoutube.com This reactivity is influenced by steric hindrance, with less hindered amines and alkyl halides reacting more readily. masterorganicchemistry.com

Similarly, amines react vigorously with acyl chlorides and more slowly with acid anhydrides to form amides. chemguide.co.uklibretexts.org In the case of ethoxy(methyl)amine, these reactions would lead to the formation of N-substituted amides.

The basicity of amines, a key aspect of their nucleophilicity, is influenced by the electronic effects of the substituents on the nitrogen atom. Alkyl groups, being electron-donating, increase the electron density on the nitrogen, making alkylamines more basic than ammonia. libretexts.org

Reactivity at the Ethereal Linkage and Substitution Chemistry

The ether linkage in this compound is generally stable but can be cleaved under harsh conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.com The mechanism of ether cleavage is dependent on the structure of the ether.

For ethers with primary alkyl groups, the reaction typically proceeds through an S(_N)2 mechanism. The first step involves the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). The halide anion then acts as a nucleophile, attacking the less sterically hindered carbon atom and displacing the alcohol. libretexts.orgyoutube.comlibretexts.org If an excess of the acid is used, the alcohol formed can be further converted to an alkyl halide. libretexts.org

In the case of ethers with tertiary, benzylic, or allylic groups, the cleavage is more likely to occur via an S(_N)1 mechanism due to the stability of the resulting carbocation intermediate. libretexts.orglibretexts.org Aryl alkyl ethers consistently yield a phenol (B47542) and an alkyl halide because the carbon-oxygen bond to the aromatic ring is stronger and less susceptible to cleavage. libretexts.orglibretexts.org

The following table summarizes the expected products of ether cleavage under different mechanistic pathways:

| Ether Type | Reaction Condition | Mechanism | Products |

| Primary Alkyl Ether | Strong Acid (e.g., HBr, HI) | S(_N)2 | Alkyl Halide + Alcohol |

| Tertiary Alkyl Ether | Strong Acid (e.g., HBr, HI) | S(_N)1 | Tertiary Alkyl Halide + Alcohol |

| Aryl Alkyl Ether | Strong Acid (e.g., HBr, HI) | S(_N)2 | Phenol + Alkyl Halide |

Oxidation and Reduction Chemistry of this compound

The oxidation of amines can be complex. For simple amines like methylamine (B109427), oxidation can lead to a variety of products through radical pathways. dtu.dk The presence of the ethoxy group in ethoxy(methyl)amine introduces additional reaction possibilities. Oxidation of alkoxyamines can lead to the formation of nitroxides and carbocations, or oxoammonium ions and carbon-centered radicals, through a process called mesolytic cleavage. rsc.org This process can be initiated by electrochemical methods or photoredox catalysis. rsc.org

The reduction of aldehydes and ketones to primary and secondary alcohols, respectively, can be achieved using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). ncert.nic.in While direct reduction of the amine or ether functional groups in this compound is less common under standard conditions, related compounds can undergo reduction. For example, nitriles can be reduced to primary amines. ncert.nic.in

Alkylating Properties of Related Amine Hydrochlorides

Amine hydrochlorides are salts formed from the reaction of an amine with hydrochloric acid. ck12.org While the primary role of forming the hydrochloride is often to increase water solubility, the amine itself can act as an alkylating agent under certain conditions, though this is more a characteristic of the free amine. Primary and secondary amines can be alkylated by alkyl halides in a stepwise manner, leading to a mixture of secondary, tertiary, and quaternary ammonium salts. chemguide.co.uklibretexts.org This process, known as alkylation, involves the addition of an alkyl group to the amine. youtube.com The reaction of ethylamine (B1201723) with bromoethane, for example, initially forms diethylammonium (B1227033) bromide, which can then be deprotonated by excess ethylamine to yield diethylamine, a secondary amine. This secondary amine can then undergo further alkylation. chemguide.co.uk

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of the reactions involving this compound requires the study of transient species.

Investigation of Reaction Intermediates

The reactions of alkoxyamines often proceed through radical or ionic intermediates. One-electron oxidation of an alkoxyamine can generate a cation radical intermediate. acs.org This intermediate can then fragment to release a nitroxide and a carbocation. acs.org For example, the oxidation of certain alkoxyamines has been shown to yield nitroxides and carbocations, or alternatively, oxoammonium ions and carbon-centered radicals. rsc.org

In the context of ether cleavage, the initial intermediate is the protonated ether, which then undergoes nucleophilic attack. masterorganicchemistry.com For reactions involving the amine group, such as alkylation, the initial product is an ammonium salt, which can then be deprotonated to yield the free, more substituted amine. youtube.com The study of these intermediates is crucial for a complete understanding of the reaction pathways.

Kinetic Studies of Amine Ethoxylation Reactions

Research into the controlled ethoxylation of MMA reveals a consecutive reaction pathway. The process begins with the reaction of MMA with ethylene (B1197577) oxide to form mono-methyl ethanolamine (B43304) (MMEA). This is followed by a subsequent reaction with another ethylene oxide molecule to yield methyl-di-ethanol amine (MDEA), and can proceed further to form glycol ethers of MDEA (MDEA-P). researchgate.net The temperature dependence of these reaction rates is well-described by the Arrhenius equation, which relates the rate constant to the activation energy and the frequency factor. researchgate.net

A study on the ethoxylation of MMA in an autoclave reactor under isothermal conditions established the kinetic parameters for each step of the reaction. The findings from this research, which were validated against industrial plant data, provide a quantitative understanding of the reaction's progression. researchgate.netresearchgate.net The activation energies (Ea) and frequency factors (A) are crucial for optimizing reaction conditions to favor the desired product. For instance, the formation of MMEA from MMA has a distinct activation energy compared to the subsequent formation of MDEA, indicating different temperature sensitivities for each reaction step. researchgate.netresearchgate.net

Below is a table summarizing the kinetic parameters for the stepwise ethoxylation of mono-methyl amine, which can be considered indicative of the kinetic trends expected in the ethoxylation of related amines.

| Reaction Step | Activation Energy (Ea) (kcal/mol) | Frequency Factor (A) |

| MMA → MMEA | 19.46 | 6.02 x 10⁸ |

| MMEA → MDEA | 4.2 | 21.12 |

| MDEA → MDEA-P | 9.46 | 307 |

This data is for the ethoxylation of mono-methyl amine and serves as an illustrative example. researchgate.net

The ethoxylation of fatty amines, another class of related compounds, is known to be an exothermic and autocatalytic process. tue.nl This autocatalytic nature implies that a product of the reaction acts as a catalyst, accelerating the reaction rate as it proceeds. Understanding these kinetic profiles is essential for the safe and efficient industrial production of ethoxylated amines. tue.nl

Role of Catalysts and Co-reactants in Reaction Progression

The progression of amine ethoxylation reactions can be significantly influenced by the presence of catalysts and co-reactants. These substances can alter the reaction rate, selectivity, and the conditions required for the reaction to proceed efficiently.

For the ethoxylation of amines itself, the reaction can proceed with or without a catalyst, depending on the reaction conditions. The ethoxylation of fatty amines, for instance, can be carried out at high temperatures without a catalyst. chalmers.se However, operating at lower temperatures often necessitates the use of a catalyst to achieve a desirable reaction rate. chalmers.se Interestingly, the product of the ethoxylation reaction can itself act as a catalyst, a phenomenon known as autocatalysis. In some processes, a portion of the finished product is used as a "starter" to shorten the induction period of the reaction. chalmers.se Water can also serve a similar purpose, reducing the reaction time by facilitating the initial stages of the reaction. chalmers.se

Tertiary amines, such as 1,4-diazabicyclo[2.2,2]octane (DABCO) and triethylamine (B128534) (Et3N), have been shown to be highly efficient catalysts for the ring-opening of epoxides (like ethylene oxide) with amines in aqueous media. rsc.org This suggests that the amine reactant itself, or other amine species present in the reaction mixture, can play a catalytic role in the nucleophilic attack on the epoxide ring. The catalytic cycle in these cases often involves the activation of the epoxide by the tertiary amine, making it more susceptible to nucleophilic attack.

The table below summarizes the role of different types of catalysts and co-reactants in reactions relevant to amine ethoxylation.

| Catalyst/Co-reactant | Role | Relevant Reaction |

| Silver (Ag) | Catalyst | Ethene oxidation to ethylene oxide |

| Finished Product (Autocatalysis) | Catalyst | Fatty amine ethoxylation |

| Water (H₂O) | Co-catalyst/Starter | Fatty amine ethoxylation |

| Tertiary Amines (e.g., DABCO, Et₃N) | Catalyst | Ring-opening of epoxides with amines |

Intramolecular Rearrangements in Related Amine Systems

While specific studies on intramolecular rearrangements of this compound are not prominent in the literature, the broader class of alkoxyamines is known to undergo such transformations. These rearrangements can be triggered by various stimuli, such as light or heat, and lead to the formation of new structural isomers.

A notable example is the photochemical rearrangement of certain alkoxyamines. Research has demonstrated that alkoxyamines containing a nitrone group can undergo a nitrone-oxaziridine rearrangement upon exposure to light. rsc.org This photoisomerization converts the nitrone functionality into an oxaziridine (B8769555) ring. This structural change has been found to significantly lower the activation energy for the homolysis of the alkoxyamine C-O bond. rsc.org This process is of interest in the field of nitroxide-mediated polymerization, as it provides a method for the photochemical activation of alkoxyamine initiators. rsc.org

The Favorskii rearrangement is another well-known intramolecular rearrangement that occurs in halo-ketones under basic conditions, leading to the formation of carboxylic acid derivatives. youtube.com While not a direct rearrangement of an amine, it exemplifies the principle of intramolecular bond reorganization to form a more stable product, a concept that can be relevant to the stability and reactivity of complex amine derivatives under certain conditions.

In the context of O-alkylhydroxylamines, which are structurally related to ethoxy(methyl)amine, their synthesis and reactivity are areas of active investigation. These compounds can be synthesized through methods like the Mitsunobu reaction. acs.org The stability of the N-O bond and the potential for rearrangements in these systems are key considerations in their application, for instance, as enzyme inhibitors. nih.gov

The study of such rearrangements provides fundamental insights into the chemical behavior of molecules containing amine and alkoxy functionalities, and can inform the potential reactivity pathways of this compound under various conditions.

Derivatization and Chemical Modification Strategies for Ethoxy Methyl Amine Hydrochloride

Strategies for Analytical Derivatization of Amine Functionalities

The secondary amine group in ethoxy(methyl)amine hydrochloride necessitates derivatization for effective analysis, particularly in chromatography, as it lacks a natural chromophore or fluorophore for easy detection. rsc.org Several reagents are employed to introduce moieties that are readily detectable by UV-Vis or fluorescence detectors, thereby increasing the sensitivity and selectivity of the analysis. dergipark.org.tr

Application of Fluorenylmethyl Chloroformate (FMOC-Cl)

Fluorenylmethyl chloroformate (FMOC-Cl) is a well-established reagent for the derivatization of primary and secondary amines. The reaction involves the nucleophilic attack of the amine on the chloroformate, resulting in the formation of a highly fluorescent and UV-active carbamate (B1207046) derivative. This pre-column derivatization method is known for its rapid reaction time at room temperature, making it suitable for automated analysis. lcms.cz The resulting FMOC-adducts are stable and can be readily separated by high-performance liquid chromatography (HPLC).

Use of Dansyl Chloride (DNS-Cl) and Dabsyl Chloride (DBS-Cl)

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride, DNS-Cl) and dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride, DBS-Cl) are widely used sulfonyl chlorides for derivatizing primary and secondary amines. wikipedia.orgthermofisher.comresearchgate.net These reagents react with the amine group to form stable sulfonamide derivatives that exhibit strong fluorescence and UV absorbance. wikipedia.orgresearchgate.net

Dansyl chloride produces blue or blue-green fluorescent adducts, making it a highly sensitive labeling agent for HPLC with fluorescence detection. wikipedia.orgresearchgate.netnih.gov The derivatization is typically carried out in an alkaline medium (pH 9-10) and may require elevated temperatures to ensure complete reaction. researchgate.netnih.gov Dabsyl chloride, on the other hand, forms intensely colored dabsyl derivatives that can be easily monitored by spectrophotometry in the visible region (around 460 nm). medchemexpress.com This reagent offers the advantage of a simple derivatization procedure and produces very stable derivatives, making it suitable for the analysis of both primary and secondary amines. researchgate.netmedchemexpress.comacs.org

| Feature | Dansyl Chloride (DNS-Cl) | Dabsyl Chloride (DBS-Cl) |

|---|---|---|

| Reaction Principle | Reacts with primary and secondary amines to form fluorescent sulfonamides. wikipedia.orgresearchgate.net | Reacts with primary and secondary amines to form colored dabsylamides. medchemexpress.com |

| Detection Method | Fluorescence detection (blue/blue-green fluorescence). wikipedia.org | Spectrophotometric detection (visible region, ~460 nm). medchemexpress.com |

| Derivative Stability | Stable adducts. wikipedia.org | Very stable derivatives. researchgate.netmedchemexpress.com |

| Reaction Conditions | Alkaline pH (9-10), often requires heating. researchgate.netnih.gov | Alkaline pH, often requires heating. researchgate.net |

Application of Diethyl Ethoxymethylenemalonate (DEEMM)

Diethyl ethoxymethylenemalonate (DEEMM) is another effective derivatizing reagent for primary and secondary amines. ut.eeunito.it The reaction with DEEMM results in the formation of a derivative that can be analyzed by HPLC with UV detection. kopri.re.kr A key advantage of DEEMM is its ability to derivatize amino compounds, with the resulting derivatives often showing a characteristic neutral loss of an ethanol (B145695) molecule during mass spectrometry analysis, which can be used for selective detection. ut.eeunito.it The reaction is typically carried out in a buffered solution at an elevated temperature. kopri.re.krresearchgate.net Hydroxylamine (B1172632) can be used to quench the excess DEEMM reagent. ut.eeunito.it

Utilization of Other Derivatizing Reagents

A variety of other reagents can be employed for the derivatization of the amine functionality in this compound.

Benzoyl Chloride: This inexpensive and stable reagent reacts with both primary and secondary amines in an alkaline medium to form benzoyl derivatives. rsc.orgrsc.orgchromatographyonline.com The resulting benzamides are not light-sensitive and can be analyzed by HPLC. rsc.orgnih.govacs.org The reaction is typically fast, often completed in under a minute at room temperature. chromatographyonline.com

o-Phthalaldehyde (OPA): OPA is a highly sensitive fluorogenic reagent that reacts specifically with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. wikipedia.orgnih.govescholarship.org While highly effective for primary amines, its direct application to the secondary amine in this compound would not be successful without prior modification. The reaction is rapid, often completing within minutes at room temperature. nih.gov

Tosyl Chloride (TsCl): Tosyl chloride is a versatile reagent that reacts with primary and secondary amines to form stable sulfonamides. chemicalbook.comwikipedia.org This derivatization is often used to introduce a good leaving group for subsequent reactions or as a protecting group for amines. wikipedia.org The reaction is typically carried out in the presence of a base. rsc.org Analysis of tosylated amines can be performed using HPLC-MS/MS. nih.gov

1,2-Naphthoquinone-4-sulfonate (NQS): NQS is a chromogenic reagent used for the spectrophotometric determination of pharmaceutical amines. researchgate.netscilit.comsigmaaldrich.com It reacts with amines to form colored products that can be quantified. researchgate.net

4-Chloro-7-nitrobenzofurazan (CNBF) or NBD-Cl: This fluorogenic reagent reacts with primary and secondary amines to yield highly fluorescent adducts. nih.govaatbio.comresearchgate.net NBD-Cl itself is non-fluorescent and becomes fluorescent upon reaction, which is advantageous for reducing background interference. aatbio.com The reaction can produce different products depending on the concentration of the amine. nih.gov It is a widely used labeling agent for HPLC analysis. aatbio.comresearchgate.net

| Reagent | Reacts With | Derivative Type | Key Features |

|---|---|---|---|

| Benzoyl Chloride | Primary and secondary amines rsc.orgchromatographyonline.com | Benzamides rsc.org | Inexpensive, stable, rapid reaction. rsc.orgrsc.orgchromatographyonline.com |

| o-Phthalaldehyde (OPA) | Primary amines (with thiol) wikipedia.orgnih.gov | Fluorescent isoindoles escholarship.org | Highly sensitive, rapid reaction. nih.gov |

| Tosyl Chloride (TsCl) | Primary and secondary amines chemicalbook.comwikipedia.org | Sulfonamides wikipedia.org | Forms stable derivatives, useful protecting group. wikipedia.org |

| 1,2-Naphthoquinone-4-sulfonate (NQS) | Amines researchgate.net | Colored adducts researchgate.net | Used for spectrophotometric determination. researchgate.netscilit.com |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Primary and secondary amines aatbio.comresearchgate.net | Fluorescent adducts aatbio.com | Fluorogenic, high sensitivity. aatbio.comresearchgate.net |

Optimization of Derivatization Reaction Conditions

To achieve reliable and reproducible analytical results, the conditions for the derivatization reaction must be carefully optimized. Key parameters that influence the reaction yield and derivative stability include:

Time: The reaction time needs to be sufficient to ensure complete derivatization but not so long that it leads to the degradation of the derivatives. For instance, with OPA, some derivatives show a decrease in fluorescence intensity after extended reaction times. jascoinc.com

Temperature: The reaction temperature can significantly affect the rate of derivatization. While some reactions proceed efficiently at room temperature, others may require heating to achieve completion. researchgate.netkopri.re.krchromatographyonline.com Optimization is crucial to find a balance between reaction speed and the stability of the reactants and products. researchgate.netresearchgate.net

pH: The pH of the reaction medium is critical, especially for reactions involving amines. Most derivatization reactions of amines are carried out in alkaline conditions (typically pH 9-12) to ensure the amine is in its deprotonated, nucleophilic form. nih.govescholarship.orgresearchgate.net The optimal pH needs to be determined for each specific reagent and analyte combination. jascoinc.com

Functionalization for Material Science Applications

The primary amine functionality, once introduced or if already present, serves as a versatile anchor for covalent attachment to surfaces or incorporation into larger molecular architectures, which is of great interest in materials science. researchgate.netijrpr.com The ability to functionalize materials with amines allows for the tuning of surface properties and the creation of materials with specific functionalities. researchgate.net

For a compound like this compound, after deprotection of the amine, it could potentially be grafted onto surfaces to modify their properties. Amine-functionalized surfaces are crucial in various fields. researchgate.net For example, they can be used to immobilize biomolecules, create catalysts, or alter the wettability of a surface. researchgate.net The methods for conjugating molecules to primary amine groups have broad applications in chemistry, biology, and material science. researchgate.net The synthesis of amine-functionalized nanoparticles is another area of active research, where the amine groups on the surface can be further modified to create stable and functional nanocomposites. cd-bioparticles.com The functionalization can be achieved through various chemical reactions, including amidation and nucleophilic substitution. researchgate.net The introduction of amine groups can significantly impact the material's properties, such as increasing its affinity for certain molecules or enhancing its performance in specific applications. researchgate.netnih.gov

Integration into Polymer Synthesis

The core chemical feature of ethoxy(methyl)amine relevant to polymer synthesis is the C-O-N linkage of the alkoxyamine group. This bond can undergo reversible thermal homolysis, breaking into a carbon-centered radical and a stable nitroxide radical. This behavior is the cornerstone of Nitroxide-Mediated Polymerization (NMP), a powerful method of Reversible-Deactivation Radical Polymerization (RDRP). acs.orgacs.orgicp.ac.ru

In this context, an alkoxyamine can act as a unimolecular initiator. Upon heating, it generates the initial radical that starts the polymerization of vinyl monomers, while the persistent nitroxide radical reversibly caps (B75204) the growing polymer chain. icp.ac.ru This reversible capping process dramatically reduces termination reactions, allowing for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers. ucsb.educmu.eduibm.com

While this compound itself is a simple structure, it could be derivatized to create a more complex initiator suitable for NMP. For instance, the amine group could be reacted with a molecule containing a polymerizable group or an additional functional handle. However, the primary theoretical application involves its alkoxyamine functionality as a controlling agent in polymerization.

The effectiveness of NMP is demonstrated by the linear increase in polymer molecular weight with monomer conversion, while the polydispersity index (PDI), a measure of the uniformity of chain lengths, remains low (typically below 1.5).

Table 1: Illustrative Data for Controlled Polymerization of Styrene using an Alkoxyamine Initiator

This table presents hypothetical data illustrating the typical results obtained from a Nitroxide-Mediated Polymerization (NMP) process. The values are representative of the controlled growth of polystyrene chains initiated by an alkoxyamine.

| Polymerization Time (hours) | Monomer Conversion (%) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| 1 | 22 | 15,400 | 1.18 |

| 2 | 45 | 31,500 | 1.16 |

| 3 | 63 | 44,100 | 1.15 |

| 4 | 85 | 59,500 | 1.14 |

| 5 | 95 | 66,500 | 1.15 |

Development of Functional Coatings and Surface Modification

The principles of NMP can be extended to modify surfaces, a technique known as Surface-Initiated Nitroxide-Mediated Polymerization (SI-NMP). acs.orgrsc.org This "grafting from" approach allows for the growth of polymer chains directly from a surface, creating a dense layer of end-tethered polymers known as a polymer brush. mdpi.com Such modifications can fundamentally alter the properties of the underlying material, including its wettability, biocompatibility, adhesion, and chemical resistance.

The process involves two main steps:

Surface Immobilization: An alkoxyamine initiator is chemically anchored to the substrate surface. For a molecule like ethoxy(methyl)amine, the amine group (after deprotonation) could be used for grafting. For instance, it could react with a surface rich in carboxylic acid groups (forming an amide bond) or epoxide groups. acs.org

Polymer Growth: The substrate, now functionalized with initiator sites, is exposed to a monomer and heated. Polymer chains then grow from the surface in a controlled manner, as described in the section above. nih.govacs.orgacs.org

This technique has been successfully used to modify a variety of substrates, including silica (B1680970) nanoparticles and metal-organic frameworks (MOFs). acs.orgacs.orgacs.org By choosing different monomers, a wide range of surface functionalities can be achieved. For example, grafting a hydrophobic polymer like polystyrene would create a water-repellent surface, while grafting a hydrophilic polymer could enhance wettability.

The success of surface modification is often quantified by measuring the change in surface properties, such as the water contact angle. A higher contact angle indicates increased hydrophobicity, while a lower angle suggests increased hydrophilicity.

Table 2: Representative Change in Surface Properties after Polymer Grafting

This table provides hypothetical data showing the effect of grafting different polymer brushes from a generic silica surface using SI-NMP on its wettability, as measured by the static water contact angle.

| Surface Type | Grafted Polymer | Grafting Density (chains/nm²) | Water Contact Angle (°) |

| Unmodified Silica | None | 0 | 25° |

| Modified Silica | Polystyrene | 0.45 | 95° |

| Modified Silica | Poly(acrylic acid) | 0.51 | <15° |

| Modified Silica | Poly(N-isopropylacrylamide) | 0.48 | 65° (at 25°C) |

Analytical Methodologies for the Characterization and Quantification of Ethoxy Methyl Amine Hydrochloride

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For a polar and potentially volatile compound like Ethoxy(methyl)amine hydrochloride, several chromatographic techniques are particularly well-suited.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the analysis of non-volatile or thermally labile compounds. Given that this compound is a salt, it is inherently non-volatile, making HPLC and UHPLC ideal for its analysis.

Research Findings: While specific HPLC/UHPLC methods for this compound are not extensively documented in publicly available literature, methods for similar short-chain amines like methylamine (B109427) are well-established and can be adapted. helsinki.fihelixchrom.com The analysis of these amines often requires derivatization to introduce a chromophore, enhancing detection by UV-Vis or fluorescence detectors. researchgate.net However, with the advent of more universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD), direct analysis without derivatization is possible. helixchrom.com

Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange retention mechanisms, is particularly effective for retaining and separating polar, basic compounds like this compound. helixchrom.com This approach allows for good retention and resolution, which can be fine-tuned by adjusting the mobile phase composition, such as the acetonitrile (B52724) content, buffer pH, and buffer concentration. helixchrom.com

A typical HPLC method for a similar compound, methylamine, is detailed in the interactive table below.

| Parameter | Condition |

| Column | Mixed-Mode (e.g., Coresep 100) |

| Mobile Phase | 5% Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detector | ELSD, CAD, or MS |

| Injection Volume | 3 µL |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. For the analysis of this compound, the compound would typically need to be derivatized to increase its volatility and thermal stability, and to improve its chromatographic behavior. bre.com GC coupled with a Mass Spectrometry (GC-MS) detector provides high selectivity and sensitivity, allowing for definitive identification of the analyte. ojp.gov

Research Findings: The analysis of amines by GC can be challenging due to their polarity, which can lead to poor peak shape and adsorption onto the column. bre.com Derivatization with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) can mitigate these issues. ojp.govauburn.edu The resulting derivatives are more volatile and less polar, leading to better chromatographic performance.

GC-MS studies on structurally related ethoxyphenethylamines have shown that derivatization allows for the differentiation of regioisomers, which would otherwise have very similar mass spectra. ojp.govauburn.edu This suggests that a similar approach would be effective for the characterization of this compound and its potential isomers or impurities.

A potential GC-MS method for the analysis of derivatized Ethoxy(methyl)amine is outlined in the table below.

| Parameter | Condition |

| Column | Non-polar (e.g., Rtx-1) |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 80°C, ramped to 280°C |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

Ion Chromatography (IC) with Suppressed Conductivity Detection

Ion Chromatography (IC) is a powerful technique for the determination of ionic species. It is particularly well-suited for the analysis of small, polar ions like the ethoxy(methyl)ammonium cation. When coupled with suppressed conductivity detection, IC offers excellent sensitivity and selectivity for ionic analytes. thermofisher.comthermofisher.com

Research Findings: IC methods have been successfully developed for the analysis of various amines, including methylamine, in a range of sample matrices. thermofisher.comnih.gov These methods typically utilize a cation-exchange column to separate the amines based on their charge and size. The use of a suppressor reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte. thermofisher.com Reagent-Free™ IC (RFIC™) systems, which electrolytically generate the eluent, offer high precision and consistency. thermofisher.com

For the analysis of this compound, an IC method would involve dissolving the sample in deionized water and injecting it into the IC system. The ethoxy(methyl)ammonium cation would be separated from other cations present in the sample and subsequently detected by the conductivity detector.

A representative IC method for amine analysis is presented below.

| Parameter | Condition |

| Column | Cation-exchange (e.g., Dionex IonPac CS19) |

| Eluent | Methanesulfonic acid (MSA) gradient |

| Flow Rate | 1.0 mL/min |

| Detector | Suppressed Conductivity |

| Suppressor | Cation Self-Regenerating Suppressor |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.govresearchgate.net This technique is particularly advantageous for the analysis of small, charged molecules like this compound, offering high efficiency, short analysis times, and low sample and reagent consumption. rsc.org

Research Findings: CE has been widely applied to the impurity profiling of drugs and the analysis of various amines. nih.govrsc.org The separation in CE is based on the charge-to-size ratio of the analytes. As this compound is a salt, it will exist as the positively charged ethoxy(methyl)ammonium ion in solution, making it amenable to CE analysis. The separation can be optimized by adjusting the pH, concentration, and composition of the background electrolyte (BGE). nih.govsemanticscholar.org For enhanced detection, especially with UV-Vis detectors, derivatization with a chromophoric agent may be necessary, although indirect UV detection is also an option. rsc.org

A potential CE method for the analysis of this compound is summarized in the following table.

| Parameter | Condition |

| Capillary | Fused Silica (B1680970) (e.g., 50 µm i.d., 50 cm total length) |

| Background Electrolyte | Phosphate buffer (e.g., 50 mM, pH 2.5) |

| Voltage | 20 kV |

| Temperature | 25 °C |

| Detection | UV-Vis (e.g., 200 nm) or Indirect UV |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

Sample Preparation and Extraction Protocols

Proper sample preparation is crucial for accurate and reliable analytical results. The goal of sample preparation is to isolate the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Solid-Phase Extraction (SPE) and Solid-Liquid Extraction (SLE)

Solid-Phase Extraction (SPE) is a versatile and widely used technique for sample preparation that involves partitioning the analyte between a solid sorbent and a liquid phase. sigmaaldrich.com Solid-Liquid Extraction (SLE) is a more traditional method where the analyte is extracted from a solid sample into a liquid solvent.

Research Findings: For a polar compound like this compound, a cation-exchange SPE sorbent would be the most appropriate choice. The positively charged ethoxy(methyl)ammonium ion would be retained on the negatively charged sorbent, while neutral and anionic impurities would be washed away. The analyte can then be eluted with a solvent that disrupts the ionic interaction, such as a solution containing a high concentration of a competing cation or a solvent that alters the pH to neutralize the analyte.

Conditioning: The SPE cartridge is washed with a solvent like methanol (B129727), followed by water or a buffer to activate the sorbent.

Loading: The sample, dissolved in an appropriate solvent, is passed through the cartridge.

Washing: The cartridge is washed with a solvent that removes interfering compounds but leaves the analyte bound to the sorbent.

Elution: The analyte is eluted from the cartridge with a small volume of a strong eluting solvent.

Solid-liquid extraction could be employed if this compound needs to be extracted from a solid matrix. The choice of solvent would be critical, and a polar solvent in which the hydrochloride salt is soluble would be required.

A summary of a potential SPE protocol is provided in the interactive table below.

| Step | Solvent/Solution | Purpose |

| Conditioning | 1. Methanol2. Deionized Water | To activate the sorbent and ensure reproducible retention. |

| Loading | Sample dissolved in a weak buffer | To retain the analyte on the sorbent. |

| Washing | 1. Deionized Water2. Methanol | To remove unretained, non-polar, and weakly retained impurities. |

| Elution | 5% Ammonium (B1175870) Hydroxide (B78521) in Methanol | To disrupt the ionic interaction and elute the analyte. |

Advanced Microextraction Techniques (e.g., SPME, LPME, DLLME, UDLLME)

To isolate and preconcentrate this compound from complex sample matrices, particularly at trace levels, advanced microextraction techniques are invaluable. These methods offer high enrichment factors, minimize solvent consumption, and integrate well with chromatographic systems. While specific studies on this compound are not prevalent, the methodologies applied to similar short-chain aliphatic amines are directly relevant.

Dispersive liquid-liquid microextraction (DLLME) and its variant, ultrasound-assisted dispersive liquid-liquid microextraction (UDLLME), are particularly effective for extracting amines from aqueous samples. rsc.org In a typical UDLLME procedure for aliphatic amines, a small volume of an extraction solvent (e.g., chloroform) and a disperser solvent (e.g., methanol) are rapidly injected into the aqueous sample. The application of ultrasound facilitates the formation of a cloudy solution, maximizing the surface area for mass transfer of the analyte into the organic phase. Subsequent centrifugation separates the phases, and the enriched analyte in the sedimented organic phase is collected for analysis, often by gas chromatography (GC) or high-performance liquid chromatography (HPLC). rsc.org For amine analysis, a derivatization step, for instance with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), is often performed prior to extraction to enhance detectability. rsc.org

The selection of the extraction and disperser solvents is critical for achieving high recovery rates. The table below outlines a general approach for UDLLME applicable to short-chain amines.

Table 1: Generalized Parameters for UDLLME of Aliphatic Amines

| Parameter | Description | Example |

|---|---|---|

| Extraction Solvent | A water-immiscible solvent with high affinity for the analyte. | Chloroform, Carbon Tetrachloride |

| Disperser Solvent | Miscible in both aqueous and organic phases to facilitate dispersion. | Methanol, Acetonitrile |

| Sample pH | Adjusted to ensure the amine is in its neutral form for efficient extraction. | Alkaline (e.g., pH 11) |

| Ultrasonication Time | Duration of ultrasound application to aid dispersion. | 1-5 minutes |

| Centrifugation | Speed and time to separate the organic and aqueous phases. | 6000 rpm for 5 min |

This table presents a generalized methodology for the UDLLME of short-chain aliphatic amines, adaptable for this compound.

Sample Dissolution and Matrix Effects

Effective sample dissolution is the primary step for most analytical procedures. This compound, being a hydrochloride salt, is generally soluble in polar solvents such as water and lower alcohols like methanol and ethanol (B145695). For purification, recrystallization from solvents like absolute ethanol or n-butyl alcohol can be employed, a technique used for the similar compound methylamine hydrochloride to separate it from impurities like ammonium chloride. orgsyn.org

When analyzing samples from complex environments (e.g., biological fluids, industrial process streams), the sample matrix can significantly interfere with quantification, a phenomenon known as the matrix effect. chromatographyonline.com Matrix effects can cause ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate results. nih.govchromatographyonline.com For instance, the analysis of ethanolamines in high-salinity wastewater demonstrated that ion suppression is a severe issue. nih.gov

Strategies to mitigate matrix effects include:

Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components. researchgate.net This is particularly effective in highly sensitive techniques like LC-MS/MS where detectability is not compromised. chromatographyonline.com

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that closely resembles the sample matrix helps to compensate for the effect. chromatographyonline.com

Use of Internal Standards: The addition of a known concentration of a stable isotope-labeled version of the analyte (e.g., deuterated this compound) can effectively correct for matrix-induced variations and losses during sample preparation. nih.gov

Spectroscopic and Other Characterization Techniques

Spectroscopic methods are fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For this compound (CH₃CH₂ONHCH₃·HCl), both ¹H and ¹³C NMR are informative.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. Based on data for similar compounds like methylamine hydrochloride, the signals can be predicted. docbrown.infochemicalbook.com The ethoxy group would present as a triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The N-methyl (CH₃) protons would appear as a singlet, and the N-H proton signal might be broad and its splitting can be affected by solvent and proton exchange. docbrown.info

¹³C NMR: The carbon NMR spectrum would show three distinct signals corresponding to the three unique carbon environments in the molecule: one for the N-methyl carbon, and two for the ethoxy group carbons. docbrown.info

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Group | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| CH₃ -CH₂-O- | ~1.2 | ~15 | Triplet (t) |

| CH₃-CH₂ -O- | ~3.8 | ~65 | Quartet (q) |

| O-NH-CH₃ | ~2.5 | ~35 | Singlet (s) |

Note: These are estimated chemical shifts based on typical values for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS and MS/MS) for Structural Elucidation and Quantification

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to the detection of the molecular ion of the free base, ethoxy(methyl)amine (C₃H₉NO), at m/z 75. Subsequent fragmentation would help confirm the structure. The mass spectrum of the isomeric compound N-methylethanamine also shows a molecular ion at m/z 59, but its fragmentation pattern would differ. nist.gov

For quantification, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.gov This technique is particularly suited for detecting low concentrations of the analyte in complex mixtures. nih.gov The analysis is typically performed using multiple reaction monitoring (MRM), where a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented to produce a characteristic product ion for quantification.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at characteristic wavenumbers. libretexts.org The IR spectrum of this compound would exhibit key absorption bands corresponding to its structural features.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Amine Salt | N-H stretch | 3200-2800 (broad) |

| Alkane | C-H stretch | 2980-2850 |

| Ether | C-O stretch | 1150-1085 (strong) |

This table is based on general IR correlation charts. libretexts.orgdocbrown.infopressbooks.pub The broad N-H stretching band from the hydrochloride salt is a key feature.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. rsc.org To monitor a reaction where this compound is a reactant, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals, alongside spots of the starting material and the expected product as references. youtube.com

The plate is then developed in an appropriate solvent system (mobile phase). As the reaction proceeds, the spot corresponding to the starting material (this compound) will diminish in intensity, while the spot for the product will appear and grow stronger. researchgate.net By observing the disappearance of the reactant spot and the appearance of the product spot, one can qualitatively assess the reaction's completion. The choice of eluent (mobile phase) is critical to achieve good separation between the reactant, product, and any intermediates. rsc.org

Computational Chemistry and Theoretical Modeling of Ethoxy Methyl Amine Hydrochloride

Molecular Structure and Conformation Analysis

The three-dimensional structure of Ethoxy(methyl)amine hydrochloride is dictated by the spatial arrangement of its constituent atoms. Conformational analysis, a key aspect of theoretical chemistry, involves identifying the stable geometries (conformers) and the energy barriers for rotation around single bonds. For this compound, the key dihedral angles determining its conformation are around the C-O, O-N, and N-C bonds.

Computational studies on related protonated amines and substituted hydroxylamines reveal that the conformational landscape is a balance of steric hindrance, electrostatic interactions, and hyperconjugation. The protonation of the nitrogen atom introduces a positive charge, significantly influencing the molecule's geometry and interactions compared to its neutral counterpart. In the gas phase, intramolecular hydrogen bonding between the protonated amine and the oxygen atom is a plausible stabilizing interaction. However, in solution, the competition with solvent molecules alters these preferences. umn.edu

The analysis of similar small amines like methylamine (B109427) and dimethylamine (B145610) shows that staggered conformations are generally more stable than eclipsed ones due to reduced torsional strain. rsc.org For this compound, we can anticipate several low-energy conformers arising from rotations around the central bonds. The relative energies of these conformers can be calculated using quantum mechanical methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

Table 1: Predicted Stable Conformers and Dihedral Angles for Ethoxy(methyl)amine Cation This table is a hypothetical representation based on typical values for related structures.

| Conformer | Dihedral Angle C-O-N-C (°) | Dihedral Angle H-C-O-N (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Anti-Anti | ~180 | ~180 | 0.00 (Reference) |

| Anti-Gauche | ~180 | ~60 | 0.5 - 1.5 |

| Gauche-Anti | ~60 | ~180 | 1.0 - 2.5 |

| Gauche-Gauche | ~60 | ~60 | 2.0 - 4.0 |

Prediction of Electronic Properties and Reactivity Parameters

The electronic structure of a molecule governs its reactivity. Computational methods allow for the prediction of various electronic properties and reactivity descriptors. For this compound, key parameters include the charge distribution, the energies of the frontier molecular orbitals (HOMO and LUMO), and the resulting band gap.

Protonation of the amine nitrogen significantly lowers the energy of the molecular orbitals due to the introduction of a positive charge. This makes the molecule a better electron acceptor. The presence of the electronegative oxygen atom in the ethoxy group also influences the charge distribution, drawing electron density away from the adjacent carbon and nitrogen atoms. This inductive effect, combined with the positive charge on the nitrogen, renders the protons on the nitrogen and the adjacent methyl and methylene (B1212753) groups acidic.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates higher reactivity. researchgate.net For the Ethoxy(methyl)amine cation, the HOMO is expected to be localized around the C-O-N region, while the LUMO would be associated with the areas capable of accepting electron density. Theoretical calculations can provide precise values for these properties. nih.gov

Table 2: Predicted Electronic Properties of Ethoxy(methyl)amine Cation This table presents typical ranges for such properties based on analogous compounds.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -8 to -10 eV | Relates to ionization potential and electron-donating ability |

| LUMO Energy | -1 to -3 eV | Relates to electron affinity and electron-accepting ability |

| HOMO-LUMO Gap | 6 to 8 eV | Indicator of chemical reactivity and stability |

| Mulliken Charge on N+ | +0.4 to +0.6 e | Quantifies the positive charge localization on the nitrogen atom |

| Dipole Moment | 2 to 4 Debye | Measures the overall polarity of the molecule |

Reaction Pathway Simulations and Transition State Modeling

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the simulation of reaction pathways and the characterization of transition states. arxiv.org A relevant reaction to model for the parent amine of this compound is its formation through the ethoxylation of methylamine. This reaction involves the nucleophilic attack of methylamine on an ethoxylating agent, such as ethylene (B1197577) oxide.

Simulations of such reactions involve locating the transition state (TS)—the highest energy point along the reaction coordinate. chemrxiv.org The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the reaction rate. Studies on the ethoxylation of mono-methyl amine have been performed, yielding kinetic parameters that can serve as a benchmark. researchgate.netresearchgate.net For instance, the reaction of methylamine with ethylene oxide to form mono-methyl ethanolamine (B43304) (a related structure) has a calculated activation energy. Further ethoxylation steps to form di-ethanol amine derivatives have also been modeled. researchgate.net

These computational models can predict how substituents affect the activation barrier. For Ethoxy(methyl)amine, the model would start with the reactants (e.g., methylamine and an ethoxylating agent), find the transition state for the C-N bond formation, and then calculate the structure of the product. This provides a complete energetic profile of the reaction.

Table 3: Representative Activation Energies for Amine Ethoxylation Reactions Data adapted from kinetic studies of mono-methyl amine ethoxylation. researchgate.net

| Reaction Step | Product Formed | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) |

|---|---|---|---|

| First Ethoxylation | Mono-methyl ethanolamine (MMEA) | 19.46 | 6.02 x 10⁸ |

| Second Ethoxylation | Methyl-di-ethanol amine (MDEA) | 4.20 | 21.12 |

Intermolecular Interaction Studies

Intermolecular interactions are fundamental to the physical and chemical properties of substances in the condensed phase. For this compound, an ionic salt, the most significant intermolecular forces are ion-dipole interactions and hydrogen bonds.

The protonated amine group, -NH(CH₃)₂⁺, is a strong hydrogen bond donor. It will form strong hydrogen bonds with the chloride anion (Cl⁻) and with polar solvent molecules like water. researchgate.net Computational studies on the hydration of protonated primary amines show that the first solvation shell typically consists of three water molecules directly hydrogen-bonded to the three protons of the ammonium (B1175870) group. researchgate.net The strength of these hydrogen bonds decreases as more water molecules are added due to charge delocalization. researchgate.net

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method used to decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. mdpi.com Such an analysis on a cluster of this compound with surrounding water molecules would reveal the nature of the stabilizing interactions. The electrostatic component, arising from the interaction between the permanent charges and dipoles, is expected to be dominant, followed by induction (polarization) and dispersion forces. researchgate.net

Table 4: Characteristics of Intermolecular Hydrogen Bonds in Protonated Amine Systems Data based on computational studies of similar systems. researchgate.netresearchgate.net

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |

|---|---|---|---|---|

| Ion-Pair H-Bond | -NH(CH₃)₂⁺ | Cl⁻ | 2.8 - 3.2 | 10 - 20 |

| Solvation H-Bond | -NH(CH₃)₂⁺ | H₂O (Oxygen) | 2.6 - 3.0 | 12 - 17 (for first water) |

| Solvent-Solvent H-Bond | H₂O (Hydrogen) | Cl⁻ | 3.0 - 3.4 | 4 - 8 |

| Weak C-H···O/Cl H-Bond | C-H (methyl/ethyl) | O (ethoxy/water) or Cl⁻ | 3.2 - 3.8 | 0.5 - 2.0 |

Applications As a Reagent and Building Block in Advanced Chemical Synthesis

Role in the Formation of Carbon-Nitrogen Bonds

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and materials. tcichemicals.com N-alkoxyamines, in their activated forms, serve as valuable precursors for creating these vital linkages.

One of the most significant applications of the N-alkoxy-N-methylamine moiety is in the formation of N-alkoxy-N-methylamides, famously known as Weinreb amides. orientjchem.orgwikipedia.org These amides are typically synthesized by the coupling of a carboxylic acid or its derivative with an N,O-dialkylhydroxylamine, such as N,O-dimethylhydroxylamine hydrochloride. nih.gov The resulting Weinreb amide is a stable intermediate that can be readily converted to ketones or aldehydes by reaction with organometallic reagents. This two-step process effectively facilitates the formation of a new C-C bond while retaining the nitrogen atom, which can be cleaved or utilized in subsequent transformations.

While direct N-alkynylation of amides has been developed using copper catalysis to form ynamides, highlighting a direct C-N bond formation involving sp-hybridized carbons, the primary utility of reagents like ethoxy(methyl)amine hydrochloride lies in creating intermediates like Weinreb amides that then facilitate further bond-forming reactions. organic-chemistry.org The stability of the N-alkoxyamide intermediate is key to its utility, preventing the over-addition of organometallic reagents that can be a problem with other acyl compounds. wikipedia.org

Utilization in Multistep Organic Synthesis Sequences

The true power of a chemical reagent is often revealed in its ability to be seamlessly integrated into complex, multistep synthetic sequences. The N-alkoxy-N-methylamine functional group, particularly in the form of Weinreb amides, excels in this regard, serving as a reliable linchpin in the assembly of complex molecular architectures. orientjchem.org

The Weinreb amide provides a robust method for the synthesis of ketones and aldehydes, which are themselves pivotal functional groups for a plethora of subsequent transformations, including but not limited to:

Wittig reactions

Reductive aminations

Aldol reactions

Grignard additions

This versatility allows for the strategic incorporation of the N-alkoxy-N-methylamide functionality early in a synthetic route, with the confidence that it can be cleanly converted to the desired carbonyl compound at a later stage. This strategy has been employed in the total synthesis of numerous natural products. wikipedia.org

Furthermore, the broader class of alkoxyamines are known to undergo thermally induced homolysis of the C-ON bond, generating a persistent nitroxyl (B88944) radical and a transient alkyl radical. rsc.orgrsc.org This property allows for their use as initiators in controlled radical polymerization and other radical-mediated reactions, offering a method to form C-C bonds in a predictable manner within a multistep sequence. chimia.chresearchgate.net

Precursor in the Synthesis of Complex Organic Molecules

The journey from simple starting materials to complex, biologically active molecules is a testament to the ingenuity of synthetic organic chemistry. N-alkoxyamines, and by extension this compound, play a role as precursors in the construction of such intricate structures.

The application of Weinreb amides in the synthesis of natural products is well-documented. For instance, they have been instrumental in the synthesis of macrosphelides A and B, amphidinolide J, and spirofungins A and B. wikipedia.org In these syntheses, the Weinreb amide serves as a key intermediate to introduce a carbonyl group in a mild and selective manner, avoiding unwanted side reactions.